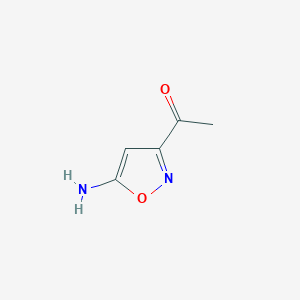

1-(5-Aminoisoxazol-3-yl)ethanone

Description

Significance of Isoxazole (B147169) and Aminoisoxazole Scaffolds in Contemporary Chemical and Medicinal Sciences

The isoxazole nucleus is a highly important and active scaffold in drug discovery. ajrconline.org It is a key component in a multitude of compounds that exhibit a broad spectrum of biological activities. ajrconline.orgrsc.org The integration of the isoxazole ring into molecular designs can enhance physicochemical properties, making it a popular moiety in medicinal chemistry. nih.gov Researchers have successfully developed isoxazole-containing compounds with anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov The versatility of the isoxazole ring has established it as a privileged scaffold in the development of new therapeutic agents. taylorandfrancis.com

Within the broader isoxazole family, aminooxazole derivatives hold particular importance. The 2-aminooxazole scaffold, for instance, is considered a novel privileged structure in medicinal chemistry. nih.govnih.gov It is an isostere of the well-known 2-aminothiazole (B372263) nucleus, a common feature in many bioactive molecules. researchgate.net The exploration of 2-aminooxazoles has been driven by the search for novel chemical agents to combat infectious diseases like tuberculosis. nih.govnih.govacs.org Studies have shown that substituting the 2-aminothiazole with a 2-aminooxazole can lead to improved physicochemical characteristics, such as potentially better solubility and a different metabolic profile. nih.gov This highlights the value of aminooxazole scaffolds in the rational design and optimization of drug candidates. documentsdelivered.com

Contextualizing 1-(5-Aminoisoxazol-3-yl)ethanone within Aminoisoxazole Derivatives Research

This compound serves as a key building block in the synthesis of more complex molecules. bldpharm.com As a derivative of the aminooxazole scaffold, it holds potential for the development of novel compounds with significant biological activity. The presence of both an amino group and a ketone functional group provides reactive sites for a variety of chemical transformations. smolecule.com

The primary role of this compound in research is as a synthetic intermediate. smolecule.com Chemists can modify the amino group through reactions like acylation or alkylation, and the ketone group can undergo reactions such as reduction to an alcohol or conversion to an imine. smolecule.comontosight.ai These modifications allow for the creation of a diverse library of new isoxazole derivatives. Given that isoxazole-based compounds have shown promise as antimicrobial and anticancer agents, this compound is a valuable starting material for developing new potential therapies in these areas. rsc.orgsmolecule.com Its utility lies in providing a foundational structure that can be elaborated upon to explore structure-activity relationships and identify new lead compounds in drug discovery programs.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-amino-1,2-oxazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3(8)4-2-5(6)9-7-4/h2H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTDJDDDZXDNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NOC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 5 Aminoisoxazol 3 Yl Ethanone and Analogues

Reactions of the 5-Aminoisoxazole Moiety

The 5-aminoisoxazole core presents two primary sites for chemical modification: the amino group and the ethanone (B97240) carbonyl group. The reactivity of each site can be selectively targeted to generate a variety of derivatives.

Functionalization at the Amino Group

The amino group at the 5-position of the isoxazole (B147169) ring is a key handle for derivatization. Its nucleophilic nature allows for a range of functionalization reactions. For instance, reactions with α-diazocarbonyl compounds can proceed via two distinct pathways depending on the reaction conditions. nih.gov Under thermal conditions, a Wolff rearrangement occurs, leading to the formation of N-isoxazole amides. nih.gov In contrast, the use of a rhodium catalyst, such as Rh2(Oct)4, promotes an N-H insertion reaction, yielding α-amino acid derivatives of N-isoxazoles. nih.gov Both reactions are notable for their mild conditions and broad substrate scope. nih.gov

The amino group of 5-aminoisoxazoles can also react with various electrophiles. For example, the reaction of 5-methylisoxazol-3-amine with activated enol ethers, such as diethyl ethoxymethylenemalonates, initially forms isoxazolyl enamines. imist.ma These intermediates can then undergo intramolecular cyclization to produce isoxazolopyrimidinones. imist.ma However, when reacted with ethoxymethylenecyanoacetates or ethoxymethylenemalononitriles under similar conditions, the reaction stops at the formation of the corresponding isoxazolyl enamines. imist.ma

Transformations Involving the Ethanone Carbonyl Group

The ethanone carbonyl group at the 3-position of the isoxazole ring is another key site for chemical modification. This group is susceptible to a variety of nucleophilic addition and condensation reactions, which are fundamental in the construction of more complex molecular architectures.

One common transformation is the Claisen-Schmidt condensation. This reaction involves the condensation of the ethanone with various aldehydes to form chalcone-like compounds. ijariit.com For instance, novel hybrid molecules of isoxazole derivatives have been synthesized by the condensation of substituted acetophenones with isoxazole aldehydes in the presence of an aqueous sodium hydroxide (B78521) solution. ijariit.com Similarly, isoxazole-substituted 9-anilinoacridine (B1211779) derivatives have been prepared through the Claisen condensation of 1-(4-(acridin-9-ylamino)phenyl)ethanone with substituted aromatic aldehydes. ijariit.com These chalcones serve as versatile intermediates for the synthesis of other heterocyclic systems.

The carbonyl group can also be a precursor for the formation of fused heterocyclic systems. For example, the reaction of 1-(5-aminoisoxazol-3-yl)ethanone with suitable reagents can lead to the construction of fused rings, expanding the structural diversity of isoxazole-based compounds.

Ring Transformations and Annulations of Isoxazole Derivatives

The isoxazole ring itself can participate in various transformations, including ring-opening reactions and the formation of fused heterocyclic systems. These reactions are valuable for creating novel molecular scaffolds with unique biological properties.

Formation of Fused Heterocyclic Systems from Isoxazole Precursors

The fusion of other heterocyclic rings onto the isoxazole core is a widely used strategy to generate compounds with enhanced biological activity. ijariit.com Fused isoxazoles can exhibit unique structural properties due to the five-membered ring system, which can influence their interaction with biological targets. mdpi.com

Several methods have been developed for the synthesis of fused isoxazoles. mdpi.com One approach involves the intramolecular cyclization of appropriately substituted isoxazole derivatives. For example, isoxazolopyrimidinones can be synthesized from the reaction of 5-methylisoxazol-3-amine with diethyl ethoxymethylenemalonates, where the initial enamine intermediate undergoes cyclization. imist.ma Another strategy involves the [3+2] cycloaddition reaction between alkynes and nitrile oxides. nanobioletters.com

The synthesis of fused isoxazoles can also be achieved through electrophilic cyclization. For instance, functionally-substituted 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of iodine monochloride (ICl) to yield 4-iodoisoxazoles. nih.gov These iodinated isoxazoles can then be further functionalized using palladium-catalyzed cross-coupling reactions to produce highly substituted isoxazoles. nih.gov

Ring-Opening Reactions and Subsequent Cyclizations

The isoxazole ring, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions provide access to acyclic intermediates that can be subsequently cyclized to form different heterocyclic systems.

One notable example is the ring-opening fluorination of isoxazoles. chemrxiv.orgorganic-chemistry.org Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to the formation of tertiary fluorinated carbonyl compounds. chemrxiv.orgorganic-chemistry.org This reaction proceeds through fluorination followed by deprotonation and ring-opening. The resulting α-fluorocyanoketones are versatile intermediates for the synthesis of various fluorinated compounds. chemrxiv.orgorganic-chemistry.org

Another method for isoxazole ring-opening involves electrochemical or yeast-catalyzed N–O bond cleavage. rsc.org This is particularly effective for isoxazoles substituted with an electron-withdrawing group at the 4-position. rsc.org The resulting enolised dicarbonylimine functionality can be a useful synthon in organic synthesis. rsc.org

Synthesis of Hybrid Molecular Architectures Incorporating the Isoxazole Nucleus

The synthesis of hybrid molecules, where an isoxazole ring is combined with other pharmacophoric units, is a promising strategy in drug discovery. ijariit.com This approach aims to create molecules with synergistic or multifunctional activities. ijariit.com

Hybrid molecules can be constructed by linking the isoxazole nucleus to other heterocyclic rings. For instance, isoxazole-acridine hybrids have been synthesized and show potential as anticancer agents. ijariit.com The synthesis of these hybrids often involves multi-step sequences, starting with the functionalization of the isoxazole core, followed by coupling with the other heterocyclic moiety. ijariit.com

The development of efficient synthetic methodologies is crucial for the creation of diverse libraries of hybrid compounds. For example, facile and efficient pathways have been developed for the preparation of fused frameworks bearing isoxazolidine (B1194047) or isoxazole and isoquinolinone rings. nih.gov These methods often rely on key reactions such as 1,3-dipolar cycloadditions and Schmidt reactions. nih.gov

The versatility of the isoxazole scaffold allows for its incorporation into a wide range of molecular architectures. The ability to functionalize the isoxazole ring at various positions, coupled with its capacity to participate in ring-forming and ring-opening reactions, makes it a valuable building block in the design and synthesis of novel bioactive compounds. imist.maorganic-chemistry.orgbldpharm.com

Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

1-(5-Aminoisoxazol-3-yl)ethanone as a Versatile Synthon and Intermediate

This compound serves as a highly adaptable starting material in organic synthesis due to the presence of multiple reactive sites. The isoxazole (B147169) ring itself is a key pharmacophore found in numerous biologically active compounds and approved drugs. chemenu.com The amino group at the 5-position and the acetyl group at the 3-position offer two distinct points for chemical modification, allowing for the regioselective construction of diverse molecular architectures.

The amino group can readily undergo a variety of chemical transformations, including acylation, alkylation, and arylation, to introduce new functional groups and build molecular complexity. For instance, it can be acylated to form amides or sulfonated to yield sulfonamides, which are common motifs in pharmacologically active compounds. The ketone functionality, on the other hand, can be a handle for reactions such as reductions to form alcohols, reductive aminations to generate new amines, and various condensation reactions to construct larger heterocyclic systems.

The strategic combination of these reactive sites makes this compound a key intermediate in multi-step synthetic sequences. Its utility is evident in the construction of substituted isoxazoles, which are precursors to a range of heterocyclic compounds with potential therapeutic applications. The inherent reactivity of this synthon facilitates the efficient assembly of molecules with desired structural features for biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1558335-05-9 |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| Appearance | Solid |

| Storage | 2-8°C, sealed in dry, dark place |

This data is compiled from publicly available sources. Please refer to specific supplier documentation for precise specifications.

Role in Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the creation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. The bifunctional nature of this compound makes it an excellent scaffold for the generation of combinatorial libraries. By systematically varying the reagents that react with its amino and keto groups, a large number of distinct compounds can be rapidly synthesized.

For example, a library of derivatives can be generated by reacting the amino group with a diverse set of carboxylic acids or sulfonyl chlorides, while the ketone can be subjected to a range of aldehydes in reductive amination protocols. This approach allows for the exploration of a broad chemical space around the central aminoisoxazole core. The isoxazole scaffold itself is considered a "privileged" structure in medicinal chemistry, meaning it is frequently found in compounds with a wide range of biological activities. nih.gov

The solid-phase synthesis of libraries of substituted isoxazoles has been demonstrated as a viable approach to generate molecular diversity. nih.gov In this context, this compound can be immobilized on a solid support, allowing for the efficient and systematic addition of various building blocks, followed by cleavage from the resin to yield a library of purified compounds. This methodology is highly amenable to automation and is a cornerstone of modern drug discovery efforts.

Integration into Peptide Analogues and Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The isoxazole ring is a valuable scaffold for the design of peptidomimetics, and aminoisoxazole derivatives are particularly useful in this regard. nih.gov

The amino group of this compound can serve as a surrogate for the N-terminus of an amino acid, allowing for its incorporation into peptide chains. The rigid isoxazole ring can act as a conformational constraint, locking the molecule into a specific bioactive conformation. This can lead to higher binding affinity and selectivity for biological targets.

Furthermore, the acetyl group can be modified to introduce side-chain-like functionalities, mimicking the diverse side chains of natural amino acids. For instance, the ketone can be converted into a chiral alcohol, providing a point of attachment for various chemical groups. The synthesis of peptide analogues containing isoxazole-based unnatural amino acids has been successfully achieved, demonstrating the feasibility of incorporating these structures into peptide backbones. nih.gov This approach has the potential to yield novel therapeutic agents with improved pharmacological profiles.

Spectroscopic Characterization Techniques for Aminoisoxazole Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-(5-Aminoisoxazol-3-yl)ethanone, ¹H and ¹³C NMR spectra, in conjunction with two-dimensional (2D) NMR techniques, offer a detailed map of the proton and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The methyl protons of the acetyl group would likely appear as a sharp singlet. The isoxazole (B147169) ring proton would also produce a singlet, with its chemical shift influenced by the electronic environment of the heterocyclic ring. The protons of the amino group may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the isoxazole ring. The chemical shifts of the isoxazole ring carbons are characteristic of this heterocyclic system.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in assigning the proton and carbon signals unequivocally. While COSY helps in identifying proton-proton couplings, HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (acetyl) | ~2.4 | Singlet | 3H |

| CH (isoxazole) | ~6.5 | Singlet | 1H |

| NH₂ (amino) | ~5.0-7.0 | Broad Singlet | 2H |

| Note: Expected chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and experimental conditions. |

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (acetyl) | ~190 |

| C3 (isoxazole) | ~160 |

| C5 (isoxazole) | ~170 |

| C4 (isoxazole) | ~95 |

| CH₃ (acetyl) | ~25 |

Note: Expected chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₅H₆N₂O₂ and a molecular weight of approximately 126.11 g/mol , mass spectrometry would confirm this molecular weight with high accuracy.

In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) would be observed. The fragmentation of this ion would provide valuable structural clues. For instance, the loss of the acetyl group or fragments of the isoxazole ring would result in characteristic daughter ions. High-resolution mass spectrometry (HRMS) can further provide the exact mass of the molecule and its fragments, which helps in confirming the elemental composition.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M+H]⁺ | ~127.050 | Protonated Molecular Ion |

| [M-CH₃CO]⁺ | ~84.032 | Loss of acetyl group |

| Note: The m/z values are theoretical and may vary slightly in experimental data. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The presence of the amino (NH₂) group would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) group of the ethanone (B97240) moiety would exhibit a strong absorption band around 1680-1700 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring are expected to appear in the 1500-1650 cm⁻¹ region. The C-H stretching of the methyl group would be observed around 2850-3000 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amino) | 3300-3500 | Stretching |

| C=O (Carbonyl) | 1680-1700 | Stretching |

| C=N, C=C (Isoxazole ring) | 1500-1650 | Stretching |

| C-H (Methyl) | 2850-3000 | Stretching |

| Note: These are general absorption ranges and the exact peak positions can be influenced by the molecular environment. |

X-ray Diffraction for Definitive Solid-State Structural Determination

For this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms and the geometry of the isoxazole ring and the acetyl group. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amino group, which are crucial for understanding the packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not widely available, the technique has been successfully applied to related aminoisoxazole derivatives, confirming its utility in providing conclusive structural evidence.

Theoretical and Computational Chemistry Studies of Aminoisoxazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and geometry of molecules. By calculating the electron density, DFT methods can accurately predict molecular properties. For 1-(5-Aminoisoxazol-3-yl)ethanone, DFT is used to optimize the molecular geometry to its lowest energy state and to derive key electronic parameters that govern its reactivity and spectroscopic signatures. nih.govmaterialsciencejournal.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the oxygen atom of the carbonyl group and the nitrogen and oxygen atoms of the isoxazole (B147169) ring due to their high electronegativity and the presence of lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential: Located around the hydrogen atoms of the amino group, indicating these are the most probable sites for nucleophilic attack and hydrogen bond donation.

Neutral Potential: The carbon framework and methyl group protons would likely exhibit a more neutral potential. researchgate.net

This distribution is crucial for understanding intermolecular interactions, including how the molecule might bind within the active site of a protein.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the isoxazole ring.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com The LUMO is likely centered on the electron-withdrawing acetyl group and the heterocyclic ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.netnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. irjweb.com

Computational studies on related heterocyclic systems provide insight into typical HOMO-LUMO energy gaps.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | Not Specified | Not Specified | 3.765 | nih.gov |

| BF2-Functionalized Imidazopyridin-Phenol | Not Specified | Not Specified | ~3.4 | nih.govreddit.com |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. unn.edu.ng

By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. mdpi.com These predicted chemical shifts are often in strong agreement with experimental values, especially when the calculations account for solvent effects. unn.edu.ng This correlation is invaluable for assigning complex spectra and verifying the correct synthesis of the target compound. Studies on similar heterocyclic sulfonamides have shown a strong correlation between experimental and DFT-predicted ¹H-NMR chemical shifts in various solvents. unn.edu.ng

| Proton Position | Experimental δ (ppm) in DMSO-d6 | Calculated δ (ppm) in DMSO | Difference |Δδ| | Reference |

|---|---|---|---|---|

| H1 | 12.25 | 12.21 | 0.04 | unn.edu.ng |

| H5 | 8.21 | 8.18 | 0.03 | unn.edu.ng |

| H7, H7' | 7.81 | 7.89 | 0.08 | unn.edu.ng |

| H8, H8' | 8.00 | 8.03 | 0.03 | unn.edu.ng |

Conformational Analysis and Tautomerism Investigations

Computational methods are essential for exploring the conformational landscape and potential tautomeric forms of this compound.

Conformational Analysis: The molecule is not entirely rigid and possesses rotational freedom, primarily around the single bond connecting the acetyl group to the isoxazole ring. Conformational analysis involves calculating the energy of the molecule as this bond is rotated, allowing for the identification of the most stable conformer(s) (i.e., those with the lowest energy). This information is critical as the biological activity of a molecule can be highly dependent on its preferred three-dimensional shape. mdpi.com

Tautomerism: this compound can potentially exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. Potential tautomerisms include:

Amino-Imino Tautomerism: The 5-amino group can potentially tautomerize to an imino form.

Keto-Enol Tautomerism: The acetyl group can tautomerize from its keto form to an enol form. DFT calculations can determine the relative energies and thermodynamic stabilities of these different tautomers in the gas phase and in various solvents. orientjchem.orgnih.gov Such studies often reveal that one tautomer is significantly more stable and therefore predominates under equilibrium conditions, which has direct implications for the molecule's reactivity and biological function. frontiersin.orgresearchgate.net

Computational Studies of Reaction Mechanisms and Pathways

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving aminoisoxazole derivatives, computational studies can map out the entire reaction pathway from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. For instance, in studying the formation of isoxazole rings via [3+2] cycloaddition reactions, computational analysis can predict regioselectivity and explain why one product is formed preferentially over another by comparing the activation barriers of competing pathways. nih.gov These theoretical investigations provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Molecular Modeling and Docking in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.govjocpr.com This method is fundamental in drug discovery and development.

In a typical docking study involving this compound:

The 3D structures of the ligand (this compound) and the target protein are obtained or modeled.

A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Each orientation is scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.

The results are analyzed to identify the most likely binding mode and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-protein complex. impactfactor.orgnih.gov

These studies can predict whether a compound is likely to be active against a specific biological target and guide the design of new derivatives with improved potency. nih.govmdpi.com

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Chloramphenicol (Standard) | -7.4 | Not Specified | impactfactor.org |

| Derivative 2j | -6.8 | Not Specified | impactfactor.org |

| Benzimidazole Derivative 5l | Not Specified | GLU8, LYS20, ALA21, ASP158 | nih.gov |

| Benzimidazole Derivative 5k | Not Specified | LYS20, ALA21, VAL28, ASP158 | nih.gov |

Prediction of Binding Energies and Interaction Types

Computational approaches are widely used to predict the binding affinity between a small molecule, such as an isoxazole derivative, and a biological target, typically a protein. These methods can elucidate the specific interactions that stabilize the ligand-receptor complex.

Molecular docking is a primary technique used to predict the binding mode and affinity of a ligand within the active site of a protein. For instance, studies on various isoxazole derivatives have demonstrated that their binding affinity is influenced by a combination of hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net In the context of this compound, the amino group at the 5-position and the carbonyl oxygen of the ethanone (B97240) group at the 3-position are potential sites for hydrogen bonding with amino acid residues in a protein's active site.

In silico screening of isoxazole-based molecules has identified compounds with binding energies ranging from -8.23 to -8.51 kcal/mol for targets like heat shock protein 90 (Hsp90). researchgate.net These studies reveal that crucial interactions often involve residues such as Gly97, Asn51, and Lys58, where hydrogen bonds and hydrophobic interactions play a significant role. researchgate.net Additionally, electrostatic interactions, including the formation of salt bridges with acidic residues, can contribute to the binding affinity. researchgate.net For other targets, such as the COX-2 enzyme, docking studies of isoxazole derivatives have shown binding energies in the range of -7.8 to -8.7 kcal/mol, with key hydrogen bond interactions involving residues like Cys41, Ala151, and Arg120. researchgate.net

Density Functional Theory (DFT) calculations are employed to understand the electronic structure and reactivity of molecules. nih.gov These calculations can provide insights into how the electronic properties of isoxazole derivatives influence their binding. For example, the distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can predict regions of the molecule that are likely to engage in electrostatic or hydrogen-bonding interactions.

The stability of complexes formed between isoxazole derivatives and biological targets can also be assessed through quantum-chemical modeling. The binding energy in such complexes is dependent on the chemical nature of both the ligand and the interacting biomolecule. bioorganica.com.ua Theoretical analyses have shown that the ability to form hydrogen bonds is a critical component of the binding affinity. bioorganica.com.ua

Structure-Activity Relationship (SAR) Derivations from In Silico Data

In silico data is invaluable for deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. By computationally analyzing a series of related compounds, researchers can identify the key structural motifs and physicochemical properties that are essential for a desired biological effect.

For isoxazole derivatives, SAR studies have highlighted the importance of the substitution pattern on the isoxazole ring. For example, in a series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, the introduction of electron-withdrawing groups on a phenyl ring attached to a neighboring thiazole moiety appeared to enhance binding affinity. nih.gov This suggests that the electronic properties of substituents can significantly modulate the biological activity of the core isoxazole structure.

The nature of the functional groups on the isoxazole scaffold is also critical. In one study, replacing a carboxylic acid group on the isoxazole core with a pyridine resulted in a loss of affinity for the target enzyme, underscoring the importance of this specific functional group for interaction. nih.gov Conversely, an ester moiety was found to be a suitable replacement for the carboxylic acid in some cases. nih.gov

Molecular docking simulations of various isoxazole carboxamides have suggested that these compounds can compete with other molecules in the active site of an enzyme, providing a rationale for their observed biological effects. nih.gov These computational models help to explain how different substituents on the isoxazole ring can influence binding and, consequently, activity.

Quantitative Structure-Activity Relationship (QSAR) studies represent a more quantitative approach to SAR. By developing mathematical models that relate structural descriptors (e.g., steric, electronic, and hydrophobic parameters) to biological activity, QSAR can predict the activity of novel compounds. For heterocyclic compounds like isoxazoles, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models based on the spatial distribution of molecular properties. rsc.org These models provide visual representations in the form of contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

In Vitro Biological Activity and Mechanistic Insights

In Vitro Antiproliferative Activity against Cancer Cell Lines

Derivatives of 1-(5-aminoisoxazol-3-yl)ethanone have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. These compounds serve as a versatile scaffold for the development of novel anticancer agents. mdpi.comresearchgate.net

For instance, a series of 3-substituted aminoisoxazolo[5,4-b]pyridines, derived from a related isoxazole (B147169) core, were tested for their in vitro antiproliferative activity. Two compounds, 3-chloroacetyl- and 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine, exhibited notable cytotoxic activity against eight different human and mouse tumor cell lines, with ID50 values falling within the international activity criterion for synthetic agents (4 microg/ml). nih.gov

Similarly, novel benzopyran-4-one-isoxazole hybrid compounds have shown promising antiproliferative activities. chapman.edu Specifically, compounds with a 3,5-dimethylisoxazole-4-carboxylic acid ester linkage to a 3-(hydroxymethyl) substituted-4-oxo-4H-1-benzopyrane displayed significant and selective activity against cancer cell lines, with IC50 values ranging from 5.2 to 22.2 µM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity to normal cell lines. chapman.edu

Interactive Table: Antiproliferative Activity of Isoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-chloroacetylaminoisoxazolo[5,4-b]pyridine | Various | < 4 µg/ml | nih.gov |

| 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine | Various | < 4 µg/ml | nih.gov |

| Benzopyran-isoxazole hybrid 5a | CCRF-CEM | - | chapman.edu |

| Benzopyran-isoxazole hybrid 5a-d | MDA-MB-231 | 5.2–22.2 | chapman.edu |

| Dihydropyrazole 45 | Prostate Cancer | 2 ± 1 µg/mL | mdpi.comnih.gov |

Modulatory Effects on Cellular Processes and Pathways (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anticancer effects of this compound derivatives are often attributed to their ability to modulate critical cellular processes, including cell cycle progression and apoptosis (programmed cell death).

For example, a study on 5-acetamido-1-(methoxybenzyl) isatin, an indole (B1671886) derivative with structural similarities to some isoxazole-based compounds, revealed that it can induce apoptosis and cause cell cycle arrest in human leukemia (K562) cells. nih.gov This compound was found to induce apoptosis through the mitochondrial pathway, evidenced by the activation of Caspase-3 and cleavage of PARP. nih.gov Furthermore, it induced G2/M phase cell cycle arrest by downregulating Cyclin B and CDC25C, and upregulating p-CDC25C and p-CDK1 (Thr14). nih.gov

Similarly, the benzopyran-isoxazole hybrid compound 5a was shown to induce apoptosis in MDA-MB-231 breast cancer cells. chapman.edu Treatment with this compound led to an increase in the percentage of apoptotic cells, confirming that its antiproliferative action is, at least in part, mediated by the induction of apoptosis. chapman.edu

Inhibition of Specific Molecular Targets (e.g., FLT3, c-Met, SIRT1, Tubulin Polymerization, JAK2, CDK2, BCL2)

The molecular mechanisms underlying the antiproliferative activity of this compound derivatives often involve the inhibition of specific molecular targets that are crucial for cancer cell survival and proliferation.

FLT3: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target. nih.govnih.gov While direct inhibition of FLT3 by this compound itself is not explicitly detailed in the provided results, the development of FLT3 inhibitors is a major focus in cancer research, and the isoxazole scaffold is a common feature in many kinase inhibitors. nih.govnih.gov FLT3 inhibitors have been shown to induce apoptosis in FLT3-ITD positive AML cells by activating GSK3β and downregulating the anti-apoptotic protein Mcl-1. nih.gov

BCL2 Family: The B-cell lymphoma 2 (BCL2) family of proteins are key regulators of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members determines the fate of a cell. nih.gov The inhibition of 12-lipoxygenase in prostate cancer cells has been shown to decrease the levels of anti-apoptotic proteins Bcl-2 and Bcl-X(L) and shift the Bcl-2/Bax ratio to favor apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies Guiding Rational Design for In Vitro Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For isoxazole derivatives, SAR studies have provided valuable insights for the rational design of more effective antiproliferative agents.

In the case of benzopyran-4-one-isoxazole hybrids, SAR analysis revealed that the nature of the linker between the two heterocyclic rings is critical for anticancer activity. chapman.edu An ester linkage formed from 3,5-dimethylisoxazole-4-carboxylic acid and a 3-(hydroxymethyl) substituted-4-oxo-4H-1-benzopyrane resulted in significantly higher selectivity towards cancer cells compared to other linkers like acetal, amide, or reverse ester. chapman.edu Furthermore, the substitution pattern on the benzopyran-4-one ring also influenced activity. chapman.edu

For a series of isosteviol-based 1,3-aminoalcohols, SAR studies indicated that an N-benzyl or (1H-imidazol-1-yl)-propyl substitution on the amino group and a benzyl (B1604629) ester at another position were important for antiproliferative activity. nih.gov

In Vitro Antimicrobial and Antioxidant Properties of Isoxazole Derivatives

In addition to their anticancer properties, isoxazole derivatives have been investigated for their potential as antimicrobial and antioxidant agents. mdpi.comresearchgate.netmedipol.edu.trnih.gov

A study evaluating a series of isoxazole-containing chalcones and their dihydropyrazole derivatives found that the chalcones exhibited superior antibacterial and antioxidant activities, while the dihydropyrazoles showed remarkable antifungal and anticancer activities. mdpi.comnih.gov One particular chalcone (B49325) derivative, compound 28, demonstrated potent antibacterial activity with a minimum inhibitory concentration (MIC) of 1 µg/mL and significant antioxidant activity with an IC50 value of 5 ± 1 µg/mL in a DPPH radical scavenging assay. mdpi.comnih.gov

Another study on a novel series of isoxazoline (B3343090) derivatives reported moderate to potent in vitro activity against several bacterial species and Candida albicans. medipol.edu.tr The antioxidant properties of these compounds were also confirmed using a DPPH assay. medipol.edu.tr

Interactive Table: Antimicrobial and Antioxidant Activity of Isoxazole Derivatives

| Compound Type | Activity | Test Organism/Assay | Result | Reference |

|---|---|---|---|---|

| Isoxazole Chalcone (28) | Antibacterial | - | MIC = 1 µg/mL | mdpi.comnih.gov |

| Isoxazole Chalcone (28) | Antioxidant | DPPH | IC50 = 5 ± 1 µg/mL | mdpi.comnih.gov |

| Dihydropyrazole (46) | Antifungal | - | IC50 = 2 ± 1 µg/mL | mdpi.comnih.gov |

| Isoxazoline Derivatives | Antimicrobial | E. coli, P. aeruginosa, S. aureus, S. Spp, C. albicans | Moderate to potent | medipol.edu.tr |

Enzymatic Inhibition Studies (e.g., Carbonic Anhydrase)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. nih.govktu.edu.tr Certain CA isoforms are overexpressed in various tumors, making them attractive targets for anticancer drug development. nih.gov

Several studies have explored the potential of isoxazole derivatives as carbonic anhydrase inhibitors. A series of N-(5-methyl-isoxazol-3-yl)- and N-(1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides were synthesized and evaluated for their in vitro inhibitory activity against human CA isoforms I, II, VII, and XII. nih.gov While most of the compounds were weak inhibitors, some showed modest, isoform-selective inhibition. For instance, compound 15 exhibited Ki values of 73.7 µM and 85.8 µM against hCA I and hCA VII, respectively. nih.gov Compounds 19 and 25 showed inhibition of hCA II with Ki values of 96.0 µM and 87.8 µM, respectively. nih.gov

Another study investigating isoxazole derivatives as CA inhibitors found that compound AC2 was the most promising, with an IC50 value of 112.3 µM. nih.gov These findings suggest that the isoxazole scaffold can be utilized for the development of novel carbonic anhydrase inhibitors.

Q & A

Q. What are the optimal synthetic routes for 1-(5-Aminoisoxazol-3-yl)ethanone, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves cyclocondensation or cyclization reactions. For example, analogous oxadiazole derivatives are synthesized via cyclization of imines using acetic anhydride under reflux (4–6 hours), yielding products with >70% efficiency after recrystallization from ethanol . To improve yield:

- Catalyst Optimization : Use piperidine as a base catalyst in anhydrous ethanol to enhance reaction kinetics .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to glacial acetic acid .

- Temperature Control : Reflux conditions (80–100°C) are critical for cyclization, but lower temperatures (60°C) may prevent decomposition of thermally sensitive intermediates .

Q. How should researchers characterize this compound using spectroscopic and computational techniques?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm the aminomethyl and isoxazole moieties. Peaks at δ 2.5–3.0 ppm (singlet for acetyl group) and δ 6.0–6.5 ppm (isoxazole protons) are diagnostic .

- Mass Spectrometry : Electron ionization (EI-MS) at 70 eV provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Compare with NIST database entries for validation .

- Computational Analysis : Calculate topological polar surface area (TPSA) and logP values using tools like Molinspiration to predict bioavailability (e.g., TPSA ≈ 75 Ų suggests moderate permeability) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (GHS Category 2/2A) .

- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Provide the SDS with hazard codes H315 (skin irritation) and H319 (eye irritation) .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces (EPS). High electron density at the 3-position of the isoxazole ring indicates susceptibility to electrophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) to predict reaction pathways. Higher solvation free energy in polar solvents may stabilize transition states .

- Docking Studies : Screen against biological targets (e.g., bacterial enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Dose-Response Analysis : Re-evaluate MIC (Minimum Inhibitory Concentration) values against S. aureus and P. aeruginosa using standardized CLSI protocols. Para-substituted derivatives (e.g., -Cl, -N(CH)) often show enhanced activity due to improved membrane penetration .

- Metabolic Stability Testing : Use liver microsome assays to assess whether conflicting in vivo vs. in vitro results arise from rapid hepatic clearance .

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out regioisomeric impurities (e.g., pyrazole vs. isoxazole positioning) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioenhanced derivatives?

Methodological Answer:

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the 5-position of the isoxazole to enhance electrophilicity and antibacterial potency .

- Hybrid Scaffolds : Conjugate with thiophene or benzofuran moieties to exploit synergistic effects observed in dual-target inhibitors (e.g., 1-(benzofuran-2-yl) derivatives show 2-fold higher activity) .

- Prodrug Design : Acetylate the amine group to improve solubility; hydrolyze in vivo via esterases to regenerate the active form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.